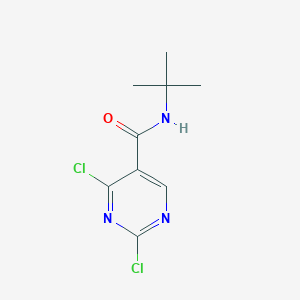
N,N-dimethyloctadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyloctadec-9-enamide is an organic compound with the molecular formula C20H39NO. It is a member of the amide family and is characterized by a long aliphatic chain with a double bond at the 9th position and a dimethylamino group attached to the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyloctadec-9-enamide can be synthesized through various methods. One common synthetic route involves the reaction of octadec-9-enoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyloctadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Various substituted amides
Scientific Research Applications
N,N-dimethyloctadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyloctadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylhexadecanamide
- N,N-dimethyldodecanamide
- N,N-dimethyloleamide
Uniqueness
N,N-dimethyloctadec-9-enamide is unique due to its specific aliphatic chain length and the presence of a double bond at the 9th position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
3906-30-7 |
|---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N,N-dimethyloctadec-9-enamide |
InChI |
InChI=1S/C20H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h11-12H,4-10,13-19H2,1-3H3 |
InChI Key |
GAXDEROCNMZYCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)C |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B3264286.png)


![[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene](/img/structure/B3264310.png)

![[(2-Aminobutyl)sulfanyl]benzene](/img/structure/B3264322.png)



![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)
![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)


